2-(4-Carbamoylphenyl)imino-7-(diethylamino)chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

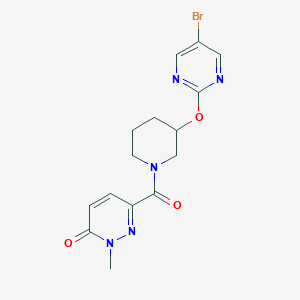

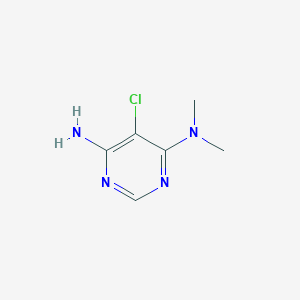

“2-(4-Carbamoylphenyl)imino-7-(diethylamino)chromene-3-carboxamide” is a chemical compound . It belongs to the class of coumarins, which are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom .

Synthesis Analysis

The synthesis of this compound involves several steps. The compound was formylated (Vilsmeier–Haack) to obtain 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde 163, which was then condensed with 2-(4-oxo-2-thioxotetrahydrothiophen-3-yl) ethanesulfonic acid to yield the target molecule .Molecular Structure Analysis

The molecular formula of this compound is C20H20N2O3 . It has an average mass of 336.384 Da and a monoisotopic mass of 336.147400 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include formylation and condensation . The 2-aryl-2H-chromene-4-carbonitriles were reported under the TMSCN catalysis in the presence of tetrabutylammonium fluoride, followed by a Michael addition/elimination pathway .Applications De Recherche Scientifique

Synthesis and Chemical Properties

2-(4-Carbamoylphenyl)imino-7-(diethylamino)chromene-3-carboxamide is involved in various synthetic processes, contributing to the development of new chemical entities with potential biological activities. Efficient synthesis methods have been developed for derivatives of this compound, demonstrating its utility in chemical research. For example, a one-pot domino synthesis approach has been established for creating new 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives, showcasing the versatility of chromene-based compounds in synthetic chemistry (Gyuris et al., 2011). Additionally, eco-friendly synthetic approaches for 2-imino and 2-oxo-2H-chromene-3-carboxamides highlight the emphasis on sustainable chemistry practices (Proença & Costa, 2008).

Biological Activities

The exploration of biological activities is a significant aspect of research on 2-(4-Carbamoylphenyl)imino-7-(diethylamino)chromene-3-carboxamide derivatives. Some compounds synthesized from chromene derivatives have shown antimicrobial properties, indicating their potential as lead compounds in drug discovery. For instance, certain N-Aryl-7-Hydroxy-2-Imino-2H-Chromene-3-Carboxamides exhibit antimicrobial activity, underscoring the therapeutic potential of chromene-based molecules (Ukhov et al., 2021).

Fluorescence Applications

The fluorescent properties of chromene derivatives have been investigated for potential applications in sensing and imaging. Bichromophoric fluorescent dyes derived from chromene structures have been studied for their fluorescence regulation via photoinduced intramolecular electron transfer, suggesting their applicability as fluorescence probes sensitive to the polarity and pH of their surroundings (Syzova et al., 2004).

Antioxidant and Antibacterial Activities

Further research has focused on the synthesis of chromene-3-carboxamide derivatives with promising antioxidant and antibacterial activities. These studies highlight the potential of chromene derivatives in developing new therapeutic agents with significant biological efficacy (Chitreddy & Shanmugam, 2017).

Propriétés

IUPAC Name |

2-(4-carbamoylphenyl)imino-7-(diethylamino)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c1-3-25(4-2)16-10-7-14-11-17(20(23)27)21(28-18(14)12-16)24-15-8-5-13(6-9-15)19(22)26/h5-12H,3-4H2,1-2H3,(H2,22,26)(H2,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRDSNHXAHTZBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C(=O)N)O2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide](/img/structure/B2714127.png)

![(4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2714128.png)

![(E)-2-(3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2714131.png)

![N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2714139.png)

![N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2714141.png)

![N~4~-allyl-N~1~-[4-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]piperidine-1,4-dicarboxamide](/img/structure/B2714143.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2714144.png)

![N-[[3-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2714145.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2714146.png)

![N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B2714149.png)